

Ecotoxicity of Disperse Red 311 in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 311*

Cat. No.: *B12378036*

[Get Quote](#)

Disclaimer: Specific ecotoxicological data for **Disperse Red 311** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the ecotoxicity of analogous anthraquinone-based disperse dyes and standardized testing protocols. The information presented should be interpreted as a predictive assessment for **Disperse Red 311**.

Introduction

Disperse Red 311 is an anthraquinone-derived dye utilized in the textile and plastics industries for its vibrant red hue and suitability for coloring synthetic materials.^[1] As a disperse dye, it exhibits low water solubility, a characteristic that influences its environmental fate and bioavailability in aquatic ecosystems.^{[2][3]} The release of such dyes into waterways through industrial effluents is a significant environmental concern, potentially leading to adverse effects on aquatic life.^[4] This technical guide synthesizes available information on the ecotoxicity of analogous disperse dyes, outlines standard experimental methodologies for toxicity assessment, and explores potential mechanisms of action in aquatic organisms.

Physicochemical Properties and Environmental Fate

Disperse dyes, including anthraquinone derivatives, are generally characterized by low water solubility and a tendency to partition into sediment and biota.^[4] Their persistence in the environment is often high due to their stable chemical structure, designed to resist degradation during the dyeing process and subsequent use.^[5] The environmental fate of **Disperse Red 311** is anticipated to be governed by these class-specific properties, leading to potential accumulation in sedimentary compartments of aquatic systems.

Aquatic Ecotoxicity

While specific quantitative toxicity data for **Disperse Red 311** is not readily available, the ecotoxicity of other anthraquinone and disperse dyes has been documented. This data can serve as a surrogate to estimate the potential hazard of **Disperse Red 311**.

Ecotoxicity is typically assessed across different trophic levels to understand the potential impact on the entire aquatic ecosystem. Key indicator organisms include algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Table 1: Summary of Acute Ecotoxicity Data for Analogous Disperse Dyes

Test Organism	Dye	Endpoint (LC50/EC50)	Exposure Duration	Reference
Daphnia similis	Disperse Red 1	0.13 mg/L	48 hours	[6]
Daphnia magna	Disperse Red 1	0.58 mg/L	48 hours	[6]
Daphnia similis	Emodin (Anthraquinone)	130 µg/L	48 hours	[7]
Oncorhynchus mykiss (Rainbow Trout)	Generic Disperse Dye	2.6 mg/L	96 hours	[8]
Raphidocelis subcapitata (Green Algae)	Disperse Red 1	>1.8 mg/L	72 hours	[6]

| Zebrafish Embryos (*Danio rerio*) | Emodin (Anthraquinone) | 25 µg/L | 96 hours | [\[7\]](#) |

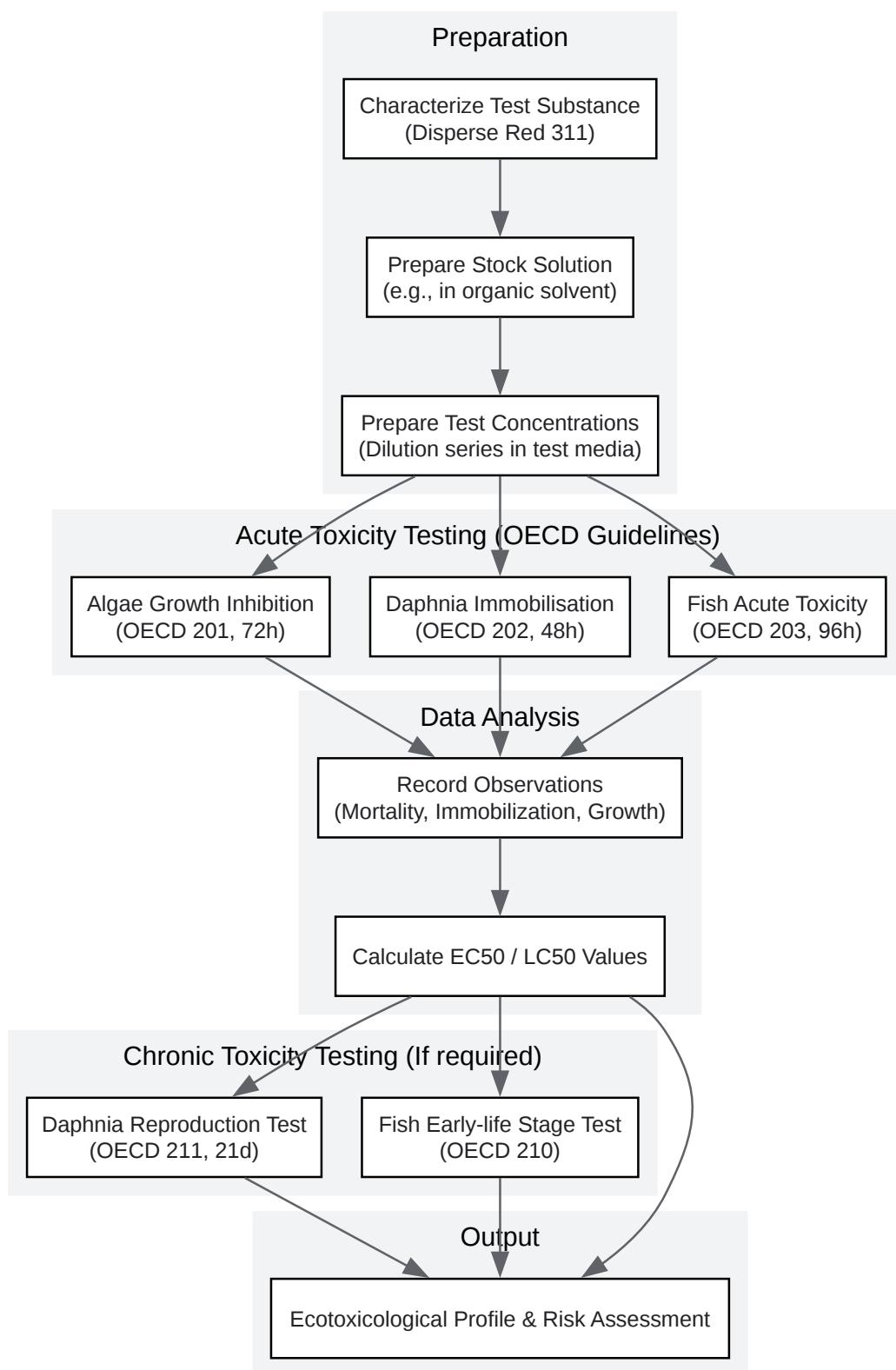
Table 2: Summary of Chronic Ecotoxicity Data for Analogous Disperse Dyes

Test Organism	Dye	Endpoint (NOEC/LOEC)	Exposure Duration	Reference
---------------	-----	----------------------	-------------------	-----------

| Daphnia similis | Disperse Red 1 | 0.006 mg/L (NOEC) | 14 days | [9] |

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration

The data on analogous compounds suggest that disperse dyes can be highly toxic to aquatic invertebrates, with acute EC50 values in the sub-mg/L range. Chronic toxicity can occur at even lower, environmentally relevant concentrations.


Experimental Protocols for Aquatic Ecotoxicity Testing

The assessment of a chemical's aquatic toxicity follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).^[10] These protocols ensure data quality and comparability across different laboratories. For a substance like **Disperse Red 311**, which is a "difficult substance" to test due to its low water solubility, specific guidance from OECD Guidance Document 23 would be applied.^[11]

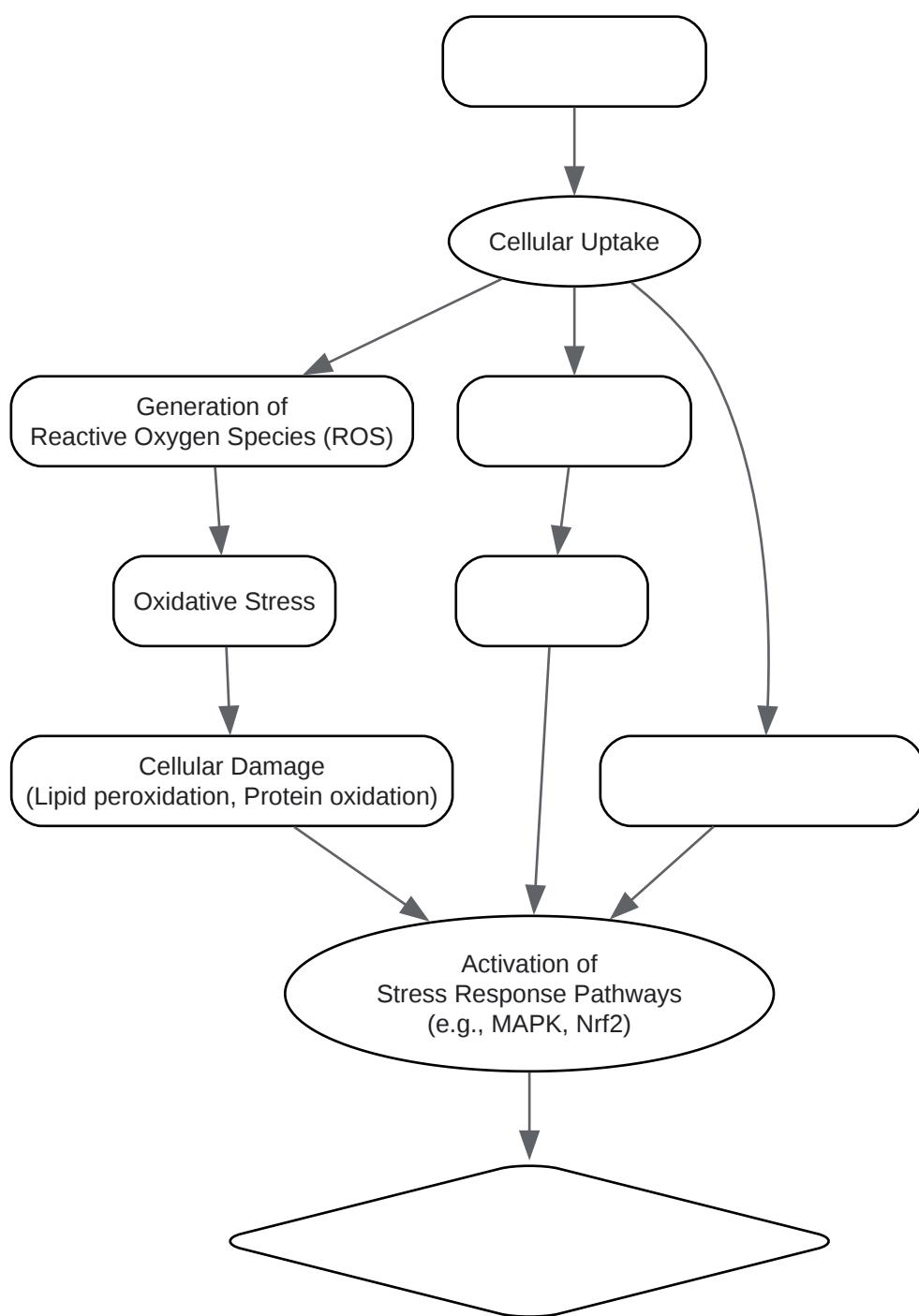
- Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to daphnids, typically Daphnia magna or Daphnia similis.^[12] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, which is recorded at 24 and 48 hours. The EC50 (median effective concentration) is then calculated.^[13]
- Fish, Acute Toxicity Test (OECD 203): This guideline describes a 96-hour test to determine the acute lethal toxicity of a substance to fish.^[12] Fish are exposed to the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (median lethal concentration) is calculated.^[14]
- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, such as Raphidocelis subcapitata.^[12] A growing algal culture is exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the EC50 for growth rate inhibition is determined.^[5]

- Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. Endpoints include parental survival and the number of offspring produced.[9]

The following diagram illustrates a general workflow for aquatic toxicity testing of a disperse dye like **Disperse Red 311**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for aquatic ecotoxicity testing of **Disperse Red 311**.


Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of anthraquinone dyes in aquatic organisms can be attributed to several mechanisms.

- **Oxidative Stress:** Anthraquinones are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) within cells. An overproduction of ROS can overwhelm the antioxidant defense systems of an organism, leading to oxidative stress, which can damage lipids, proteins, and DNA.
- **DNA Intercalation:** The planar structure of anthraquinone molecules allows them to intercalate between the base pairs of DNA.^[15] This can interfere with DNA replication and transcription, potentially leading to mutagenic and genotoxic effects.
- **Disruption of Cellular Respiration:** Some quinone-containing compounds can interfere with the electron transport chain in mitochondria, disrupting cellular respiration and leading to a deficit in cellular energy (ATP).

While specific signaling pathways affected by **Disperse Red 311** have not been elucidated, studies on other environmental contaminants suggest that exposure to such stressors can activate pathways involved in cellular stress response, inflammation, and apoptosis. The aryl hydrocarbon receptor (AhR) signaling pathway is a key detoxification pathway that can be activated by various organic pollutants.^[15]

The following diagram illustrates a plausible, generalized signaling pathway for toxicity induced by an anthraquinone dye.

[Click to download full resolution via product page](#)

Caption: Plausible signaling pathway for anthraquinone dye-induced toxicity.

Conclusion

While direct ecotoxicological data for **Disperse Red 311** is scarce, information from analogous anthraquinone and disperse dyes indicates a potential for significant toxicity to aquatic

organisms, particularly invertebrates. The low water solubility of **Disperse Red 311** suggests that it may accumulate in sediments, posing a long-term risk to benthic organisms.

Standardized OECD testing protocols are available to definitively determine the ecotoxicity of this substance. Further research is warranted to fill the existing data gaps and enable a comprehensive environmental risk assessment for **Disperse Red 311**. The potential mechanisms of toxicity likely involve the induction of oxidative stress and genotoxicity through DNA intercalation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 5. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rxmarine.com [rxmarine.com]
- 9. researchgate.net [researchgate.net]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. oecd.org [oecd.org]
- 12. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fkit.unizg.hr [fkit.unizg.hr]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ecotoxicity of Disperse Red 311 in Aquatic Environments: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378036#ecotoxicity-of-disperse-red-311-in-aquatic-environments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com